molecular formula C19H23N3O2 B11347238 (4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

(4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone

Cat. No.: B11347238
M. Wt: 325.4 g/mol
InChI Key: IHPXVLRNOPPPFN-UHFFFAOYSA-N
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Description

(4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone is a complex organic compound that features a methoxyphenyl group, a pyridinyl group, and a piperazine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone typically involves multi-step organic reactions. One common method starts with the preparation of the piperazine derivative, followed by the introduction of the pyridinyl group through a nucleophilic substitution reaction. The final step involves the attachment of the methoxyphenyl group via a Friedel-Crafts acylation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient reactions and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to a hydroxyl group.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles like amines or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of hydroxylated derivatives.

    Reduction: Formation of alcohol derivatives.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

(4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of (4-Methoxyphenyl){4-[2-(pyridin-2-yl)ethyl]piperazin-1-yl}methanone involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain receptor sites, influencing cellular signaling pathways. The exact pathways and targets depend on the specific application and context of use.

Properties

Molecular Formula

C19H23N3O2

Molecular Weight

325.4 g/mol

IUPAC Name

(4-methoxyphenyl)-[4-(2-pyridin-2-ylethyl)piperazin-1-yl]methanone

InChI

InChI=1S/C19H23N3O2/c1-24-18-7-5-16(6-8-18)19(23)22-14-12-21(13-15-22)11-9-17-4-2-3-10-20-17/h2-8,10H,9,11-15H2,1H3

InChI Key

IHPXVLRNOPPPFN-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCC3=CC=CC=N3

Origin of Product

United States

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